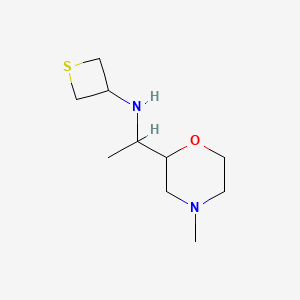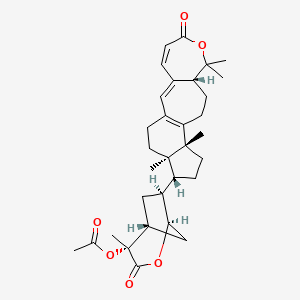
HenrischininB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HenrischininB is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HenrischininB typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or alkylation, to achieve the desired molecular configuration.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and catalysts is critical to the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: HenrischininB is known to undergo a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
HenrischininB has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its efficacy and safety.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which HenrischininB exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biochemical outcomes. Detailed studies have shown that this compound can influence signal transduction pathways, gene expression, and protein synthesis, although the exact mechanisms are still under investigation.
Comparación Con Compuestos Similares
HenrischininB can be compared to other similar compounds in terms of its structure and reactivity. Some of the similar compounds include:
Compound A: Known for its high reactivity in nucleophilic substitution reactions.
Compound B: Exhibits strong oxidizing properties and is used in various industrial applications.
Compound C: Similar in structure to this compound but with different functional groups, leading to distinct chemical behavior.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C32H42O6 |
|---|---|
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
[(1R,4R,5R,7S)-4-methyl-3-oxo-7-[(9R,13R,16R,17R)-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-16-yl]-2-oxabicyclo[3.2.1]octan-4-yl] acetate |
InChI |
InChI=1S/C32H42O6/c1-18(33)37-32(6)21-16-22(26(17-21)36-28(32)35)25-12-14-30(4)24-9-8-23-19(7-10-27(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25-26H,8-9,11-14,16-17H2,1-6H3/t21-,22+,23-,25-,26-,30+,31-,32-/m1/s1 |
Clave InChI |
OOFUJTJDQQBSEW-KFMQMGIESA-N |
SMILES isomérico |
CC(=O)O[C@@]1([C@@H]2C[C@H]([C@@H](C2)OC1=O)[C@H]3CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)C)C)C |
SMILES canónico |
CC(=O)OC1(C2CC(C(C2)OC1=O)C3CCC4(C3(CCC5=C4CCC6C(=C5)C=CC(=O)OC6(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


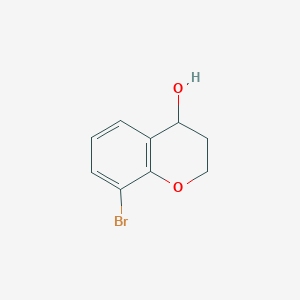
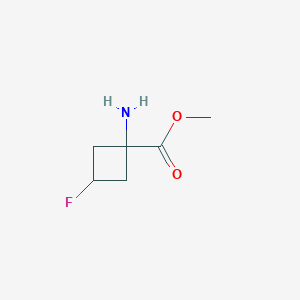
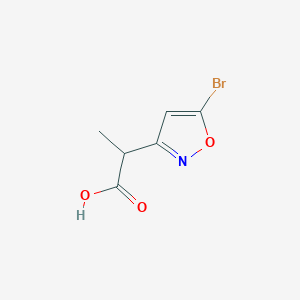

![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)
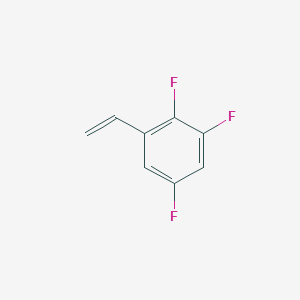
![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
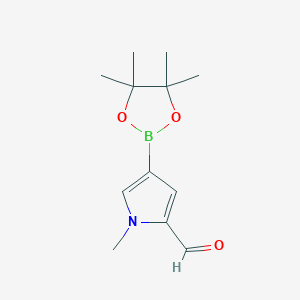
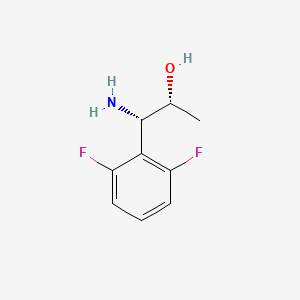
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)

